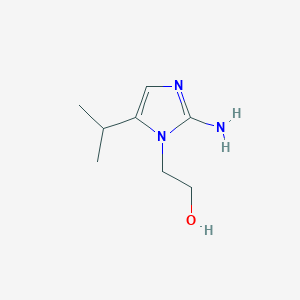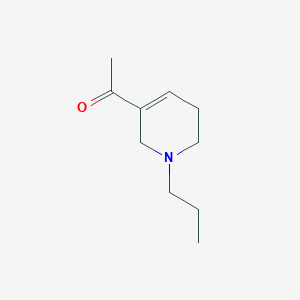
Cyclopropylamine,N,N-diethyl-1-(P-methylbenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- is a chemical compound with the molecular formula C15H23N and a molecular weight of 217.34982 g/mol . This compound is characterized by the presence of a cyclopropylamine group attached to a diethyl-1-(P-methylbenzyl) moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- typically involves the reaction of cyclopropylamine with N,N-diethyl-1-(P-methylbenzyl) chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as cyclopropylamine-N,N-diethyl-1-(P-methylbenzyl) oxide.
Reduction: Formation of reduced derivatives such as cyclopropylamine-N,N-diethyl-1-(P-methylbenzyl) hydride.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropylamine, N,N-diethyl-1-(P-ethylbenzyl)
- Cyclopropylamine, N,N-diethyl-1-(P-propylbenzyl)
- Cyclopropylamine, N,N-diethyl-1-(P-butylbenzyl)
Uniqueness
Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h5H,3-4,6-8H2,1-2H3 |
Clé InChI |
SLZNXZJJJWHDSC-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC=C(C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




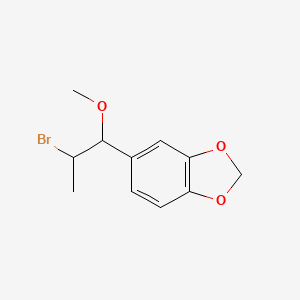

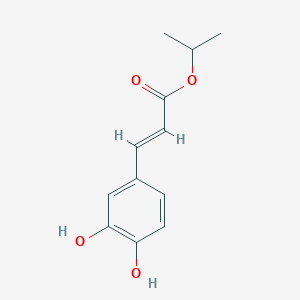
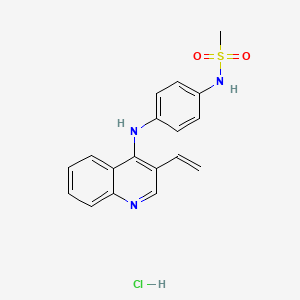

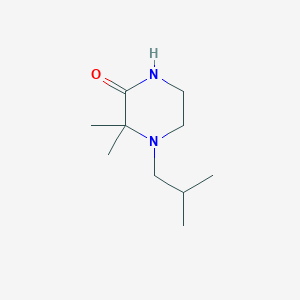

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
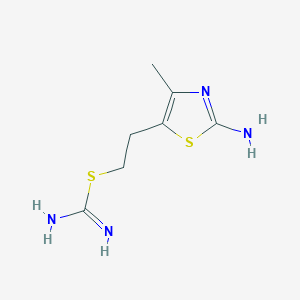
![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)

